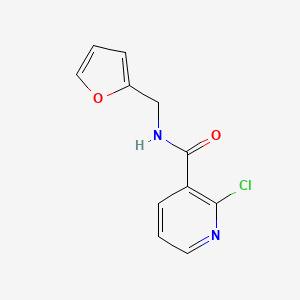

2-chloro-N-(2-furylmethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

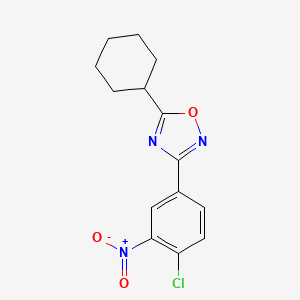

Übersicht

Beschreibung

2-chloro-N-(2-furylmethyl)nicotinamide is a chemical compound that might be related to the family of nicotinamides, which are derivatives of nicotinic acid (niacin). These compounds often exhibit a range of biological activities and have been the subject of extensive research for their potential applications in various fields, including medicine and agriculture.

Synthesis Analysis

The synthesis of nicotinamide derivatives can be achieved through various chemical pathways, including multicomponent reactions involving nicotinic or isonicotinic acid with acetylenic compounds in the presence of alkyl isocyanides (Alizadeh, Oskueyan, & Rostamnia, 2007). These methods allow for the functionalization of the nicotinamide molecule, potentially including the incorporation of the 2-furylmethyl group.

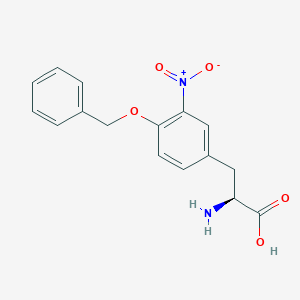

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including possible variations like this compound, often involves supramolecular arrangements facilitated by hydrogen bonding (de Souza et al., 2005). These structures can form chains or rings based on the specific substituents attached to the nicotinamide core.

Chemical Reactions and Properties

Nicotinamide derivatives participate in a range of chemical reactions, influenced by their functional groups. For instance, the presence of a chloro group can facilitate reactions such as nucleophilic substitution or can be involved in the formation of co-crystals with other compounds, enhancing the material's stability (Lemmerer, Esterhuysen, & Bernstein, 2010).

Physical Properties Analysis

The physical properties of nicotinamide derivatives like melting points and solubility are significantly affected by their molecular structure and the nature of their supramolecular arrangements. Co-crystallization, for example, can increase thermal stability as seen in pharmaceutical co-crystals (Lemmerer, Esterhuysen, & Bernstein, 2010).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including reactivity and interaction with other molecules, are pivotal in determining their applications. The synthesis of novel N-(arylmethoxy)-2-chloronicotinamides, which showed herbicidal activity, highlights the potential agricultural applications of such compounds (Yu et al., 2021). These properties are crucial for designing compounds with specific biological activities or for developing new materials with desired chemical functionalities.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

A study by Yu et al. (2021) in the "Journal of Agricultural and Food Chemistry" explored the herbicidal activity of N-(Arylmethoxy)-2-chloronicotinamides, which are derived from nicotinic acid. This research discovered that certain compounds in this class exhibited potent herbicidal effects against certain plants, like duckweed and bentgrass.

Supramolecular Structures

A study by de Souza et al. (2005) in "Acta Crystallographica Section C" reported on the supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides. The research detailed the hydrogen-bonding patterns and structural characteristics of these compounds.

Molecular Modeling in Pharmaceuticals

Research by Lemmerer et al. (2010) in the "Journal of Pharmaceutical Sciences" discussed the molecular modeling of a pharmaceutical co-crystal involving 2-chloro-4-nitrobenzoic acid and nicotinamide. The study highlighted the importance of hydrogen bonding in the formation of stable co-crystals.

Synthesis in Pharmaceutical Applications

Hu Yong-an (2012) in the "Chinese Journal of Pharmaceuticals" presented the synthesis of Nevirapine, an anti-infective agent, using 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide.

Nicotinamide in Stem Cell Research

A study by Meng et al. (2018) in "Stem Cell Reports" investigated the role of nicotinamide in promoting cell survival and differentiation in human pluripotent stem cells. This study suggests potential applications in stem cell therapies and treatments.

Use in Agrochemicals

Stachowiak et al. (2022) in the "Journal of Agricultural and Food Chemistry" presented a study on sustainable design of new ionic forms of Vitamin B3, including nicotinamide, for use as plant protection agents.

Antimalarial Effects

Tcherniuk et al. (2017) in "Molecular and Biochemical Parasitology" investigated the antimalarial effect of nicotinamide, demonstrating its potential use in enhancing the effectiveness of common antimalarial drugs.

Safety and Hazards

2-chloro-N-(2-furylmethyl)nicotinamide is classified as an irritant . The safety information provided includes precautionary statements such as P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Eigenschaften

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-10-9(4-1-5-13-10)11(15)14-7-8-3-2-6-16-8/h1-6H,7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKKBEMDLICCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate](/img/structure/B2490482.png)

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)

![ethyl 2-[(3-{[3-(trifluoromethyl)benzoyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2490491.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)